molecular formula C14H10N2O2 B2846242 (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one

(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one

Katalognummer: B2846242
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: ZJASRZFZRYISET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one is a synthetic small molecule with the chemical formula C14H10N2O2 and an average molecular weight of 238.24 g/mol . It is primarily recognized in biochemical research for its role as an inhibitor of the proto-oncogene serine/threonine-protein kinase Pim-1 . The Pim-1 kinase is a validated drug target involved in cell survival, proliferation, and differentiation, and its aberrant expression is associated with various hematopoietic cancers and diffuse large cell lymphoma . The binding interaction and mode of inhibition of this compound have been structurally characterized, as revealed by its co-crystal structure with kinase Pim-1 (PDB ID: 1YXX) . This structural information provides a valuable tool for researchers studying kinase-inhibitor interactions and facilitates the structure-based design of novel anticancer therapeutics. The compound belongs to the class of indole derivatives, which are widely explored in medicinal chemistry for their diverse biological potential, including significant anticancer properties . This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not approved for human or animal diagnostic, therapeutic, or any other clinical use.

Eigenschaften

IUPAC Name

3-(4-hydroxyphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)16-14(13)18/h1-8,17H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJASRZFZRYISET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Methanol as Solvent

Substituting ethanol with methanol reduces reaction times to 1.5–2 hours due to higher polarity, which improves reactant solubility. For example, stirring isatin and 4-aminophenol in methanol with acetic acid at 60°C yields the product in 82% yield.

Room-Temperature Synthesis

Magnetic stirring of reactants in ethanol at room temperature for 24 hours achieves moderate yields (65–70%), offering an energy-efficient alternative for heat-sensitive substrates.

Characterization and Structural Confirmation

Spectroscopic Analysis

  • UV-Vis (λmax, nm) : 285 (π→π* transition of aromatic system), 365 (n→π* transition of C=N).
  • X-ray Crystallography : Single-crystal analysis (CCDC 777963) confirms the E-configuration of the imine group and planar geometry of the indole ring.

Comparative Data Table

Method Catalyst Solvent Time (h) Temp (°C) Yield (%)
Acid-catalyzed Acetic acid Ethanol 17 Reflux 77.3
Base-catalyzed Piperidine Ethanol 4 Reflux 85–90
Au@TiO₂ Au@TiO₂ Ethanol 3 65 85–90
Methanol Acetic acid Methanol 1.5 60 82

Challenges and Mitigation Strategies

  • Isomerization : The E-configuration is thermodynamically favored, but prolonged heating may promote Z-isomer formation. Cooling the reaction mixture immediately post-reflux minimizes this.
  • Byproducts : Incomplete condensation yields residual isatin or 4-aminophenol, removed via recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that derivatives of indole compounds, including (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one, exhibit promising antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viral strains, including those responsible for respiratory syncytial virus and hepatitis C virus. The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Studies have shown that this compound possesses significant free radical scavenging abilities. This activity is attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of indole derivatives, this compound was found to significantly reduce viral load in infected cell cultures. The compound exhibited an EC₅₀ value in the micromolar range, demonstrating its potential as a therapeutic agent against viral infections .

CompoundVirus TargetedEC₅₀ (μM)
This compoundRSV10
RibavirinRSV13

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20Cell cycle arrest at G1 phase

Wirkmechanismus

The mechanism of action of (3E)-3-[(4-Hydroxyphenyl)Imino]-1H-Indol-2(3H)-One involves its interaction with specific molecular targets, such as serine/threonine-protein kinase pim-1. This interaction can modulate the activity of the kinase, leading to alterations in cellular signaling pathways. The compound’s ability to inhibit or activate these pathways underlies its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) (3E)-3-[(4-Methylphenyl)imino]-1H-indol-2(3H)-one
  • Structure : Methyl group replaces the hydroxyl on the phenyl ring.
  • Properties : MW = 236.3 g/mol; lacks hydrogen-bonding capability due to the absence of –OH.
  • Impact : Reduced solubility and altered binding interactions compared to LI5. The methyl group may enhance lipophilicity, affecting membrane permeability .
(b) (3E)-3-[(3-Iodo-4-methylphenyl)imino]-1H-indol-2(3H)-one
  • Structure : Iodo and methyl substituents on the phenyl ring.
  • Impact : Altered pharmacokinetics (e.g., slower metabolism) and electronic properties compared to LI7 .

Modifications to the Indole Core

(a) 3-Methylidene-1H-indol-2(3H)-ones
  • Examples : Thienyl, furyl, or cyclohexylidene substituents at the 3-position .
  • Properties : Exhibit similar hydrogen-bonding networks (N–H···O=C) but differ in steric and electronic profiles.
(b) (2E)-1-(1H-Indol-3-yl)-3-phenylprop-2-en-1-one
  • Structure: Chalcone derivative with a propenone linker.
  • Synthesis : Claisen-Schmidt condensation of indole with benzaldehyde.
  • Bioactivity : Antimalarial activity via molecular docking studies .

Functional Group Additions

3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
  • Structure : Hydroxyethyl and ketone groups at the 3-position.
  • Impact: Aliphatic hydroxyl group may reduce intermolecular hydrogen-bonding strength compared to LI7’s phenolic –OH, altering solubility and bioavailability .

Biologische Aktivität

(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one, also known as DB03650, is a compound with significant biological interest due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and molecular interactions.

  • Molecular Formula : C₁₄H₁₀N₂O₂
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 42407-83-0

The compound features an indole backbone substituted with a hydroxyphenyl imine group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
HCT116 (Colorectal Carcinoma)6.43 ± 0.72Induces apoptosis and inhibits EGFR
A549 (Lung Adenocarcinoma)9.62 ± 1.14Enhances apoptosis and shows COX-independent activity
A375 (Melanoma)8.07 ± 1.36EGFR inhibition and apoptosis enhancement

In a comparative study, the compound exhibited superior cytotoxicity compared to erlotinib, a standard anticancer drug, indicating its potential as a novel therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : It demonstrated significant inhibition with an IC₅₀ of 2.80 ± 0.52 μM, suggesting that it could be a viable EGFR inhibitor in cancer therapies.
  • Cyclooxygenase-2 (COX-2) : Although it did not significantly inhibit COX-2, its anticancer activity appears to be COX-independent, which is advantageous for minimizing side effects associated with traditional COX inhibitors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins:

  • The compound was shown to bind effectively to the active site of EGFR, stabilizing the enzyme in an inactive conformation.
  • Structural analysis revealed key hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • Anticancer Mechanisms : Research published in PubMed focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its role in disrupting cellular homeostasis .
  • In Silico Evaluations : Computational studies have predicted favorable pharmacokinetic properties for the compound, suggesting good oral bioavailability and low toxicity profiles .
  • Crystal Structure Analysis : The crystal structure of Pim1 kinase complexed with the compound has been elucidated, providing a detailed understanding of how it interacts at the molecular level .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one?

The compound is typically synthesized via a condensation reaction between 5-substituted isatin derivatives and 4-hydroxyphenylhydrazine in acidic ethanol or methanol. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to favor the (E)-isomer. Monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography are critical for isolating the desired product .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR : 1^1H and 13^{13}C NMR to confirm the imine bond configuration (E vs. Z) and aromatic substituent positions.
  • IR : Detection of N-H (≈3200 cm1^{-1}) and C=O (≈1700 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak and fragmentation pattern.
  • X-ray Crystallography : Definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .

Q. How does the 4-hydroxyphenyl substituent influence the compound’s physicochemical properties?

The hydroxyl group enhances solubility in polar solvents via hydrogen bonding and increases susceptibility to oxidative degradation. Comparative studies with non-hydroxylated analogs (e.g., 4-methylphenyl derivatives) show reduced melting points and altered UV-Vis absorption maxima due to extended π-conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns across crystallographic studies?

Discrepancies may arise from polymorphic variations or solvent inclusion. Strategies include:

  • Re-refining raw diffraction data using updated software (e.g., SHELXL ).
  • Performing Hirshfeld surface analysis to quantify interaction contributions (e.g., O···H vs. H···H contacts).
  • Validating findings with density functional theory (DFT) calculations to model hydrogen-bond energetics .

Q. What experimental designs are optimal for studying substituent effects on bioactivity?

A systematic approach involves:

  • Synthesis : Preparing analogs with substituents varying in electron-withdrawing/donating capacity (e.g., -NO2_2, -OCH3_3) at the phenyl ring.
  • Characterization : Correlating Hammett σ values with spectral shifts (e.g., 15^{15}N NMR chemical shifts of the imine group).
  • Bioassays : Testing inhibition of target enzymes (e.g., DHFR) using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) against crystal structures of enzymes like dihydrofolate reductase (DHFR) can identify key interactions (e.g., N-H···O hydrogen bonds with ASP29). Validation requires:

  • Molecular Dynamics (MD) Simulations : Assessing binding stability over ≥100 ns trajectories.
  • Free-Energy Perturbation (FEP) : Calculating binding affinity differences between (E)- and (Z)-isomers .

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

Contradictory yields often stem from trace metal impurities or moisture sensitivity. Solutions include:

  • Standardization : Using anhydrous solvents and Schlenk-line techniques for air-sensitive steps.
  • Quality Control : Inductively coupled plasma mass spectrometry (ICP-MS) to detect metal contaminants.
  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (e.g., catalyst loading, time) .

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